molecular formula C9H11ClN4O3 B2409593 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394703-37-7

1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride

Cat. No. B2409593
CAS RN: 1394703-37-7
M. Wt: 258.66
InChI Key: RIQCWJVKUDTEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” is characterized by the presence of an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Inhibitory Activity

  • Imidazolidine Derivatives as Inhibitors : A study by D’yachenko et al. (2017) discusses the synthesis of various imidazolidine derivatives and their testing as inhibitors of soluble human epoxide hydrolase. Some compounds showed high inhibitory activity, indicating potential as promising inhibitors in this field (D’yachenko et al., 2017).

Chemical Synthesis and Characteristics

  • Imidazolidine-2,4,5-trione in Chemical Synthesis : Lee et al. (2010) report on the synthesis of compounds including imidazolidine-2,4,5-trione and their active components for pharmacological and agrochemical importance (Lee et al., 2010).

Pharmacological Potential

  • Cholinergic Enzyme Inhibition : A study by Pejchal et al. (2011) synthesized novel imidazolidine-2,4,5-trione derivatives and tested them as inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds showed significant inhibitory activity, surpassing standard drugs, indicating their potential in pharmacological applications (Pejchal et al., 2011).

Agricultural Applications

  • Herbicidal Activity : Research by Li et al. (2013) involved the synthesis of a library of compounds with variations of 2,4,5-imidazolidine-trione and their testing for herbicidal activity. Certain compounds demonstrated good herbicidal effectiveness, suggesting their use in agricultural contexts (Li et al., 2013).

Histamine Receptor Agonism

  • Histamine H4 Receptor Agonism : A study by Igel et al. (2009) focused on the modification of 3-(1H-Imidazol-4-yl)propylguanidine to increase selectivity for the human histamine H4 receptor. These modifications resulted in compounds with potent full agonism at the H4 receptor, highlighting their therapeutic potential (Igel et al., 2009).

Coordination Chemistry

  • Coordination Chemistry and Oxidation Products : Blackman et al. (1991) explored the reactions of coordinated imidazole, particularly focusing on oxidation products and ring cleavage, which included compounds like imidazolidine-2,4,5-trione. This study adds to the understanding of the chemical behavior of such compounds (Blackman et al., 1991).

Future Directions

Imidazole-containing compounds have been recognized for their therapeutic potential, leading to ongoing research and development of new drugs . The future directions for “1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” would likely involve further exploration of its chemical and biological properties for potential therapeutic applications.

properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3.ClH/c14-7-8(15)13(9(16)11-7)4-1-3-12-5-2-10-6-12;/h2,5-6H,1,3-4H2,(H,11,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQCWJVKUDTEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN2C(=O)C(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.